1-Fluoro-4-(3-nitrophenyl)benzene
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Overview
Description
1-Fluoro-4-(3-nitrophenyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a biphenyl structure
Mechanism of Action
Mode of Action
The strong electron-withdrawing nitro group in the compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions. More research is needed to confirm this and to understand any resulting changes .
Biochemical Pathways
The compound’s potential to react with nucleophiles suggests that it could interfere with a variety of biochemical pathways
Result of Action
Given the compound’s reactivity, it could potentially cause a variety of effects at the molecular and cellular levels . .
Action Environment
The action of 1-Fluoro-4-(3-nitrophenyl)benzene could potentially be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to the presence of nucleophiles in its environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-nitrophenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a halogenated benzene with a boronic acid derivative under mild conditions . Another method involves electrophilic aromatic substitution, where a fluorobenzene derivative undergoes nitration using nitric acid and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in an inert atmosphere, typically using toluene as a solvent and potassium phosphate as a base .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Reduction: 1-Fluoro-4-(3-aminophenyl)benzene.
Substitution: 1-Methoxy-4-(3-nitrophenyl)benzene.
Scientific Research Applications
1-Fluoro-4-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
- 1-Fluoro-3-(3-nitrophenyl)benzene
- 4-Fluoro-3-nitrophenyl azide
Comparison: 1-Fluoro-4-(3-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and physical properties. Compared to 1-Fluoro-3-(3-nitrophenyl)benzene, the para-substitution pattern in this compound can lead to different electronic effects and steric interactions, making it more suitable for certain applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJARKPNHJFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707618 |
Source
|
Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-32-6 |
Source
|
Record name | 4′-Fluoro-3-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10540-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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